molecular formula C13H20N2 B1386066 N-(1-pyridin-4-ylethyl)cyclohexanamine CAS No. 1019594-24-1

N-(1-pyridin-4-ylethyl)cyclohexanamine

Cat. No.: B1386066
CAS No.: 1019594-24-1
M. Wt: 204.31 g/mol
InChI Key: VZOSUGBBZLQCOF-UHFFFAOYSA-N
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Description

N-(1-pyridin-4-ylethyl)cyclohexanamine is a synthetic organic compound featuring a cyclohexanamine core substituted with a 1-pyridin-4-ylethyl group. This structure is of significant interest in modern medicinal chemistry and neuroscience research, particularly in the investigation of novel psychoactive substances and their interactions with the central nervous system. Compounds incorporating cyclohexylamine and pyridine moieties have been identified in patent literature as key structural components in the development of potential therapeutic agents for neurodegenerative and psychiatric disorders, including schizophrenia . The molecular architecture of this amine, which combines a basic amine functionality with aromatic nitrogen heterocycles, is frequently explored in the design of ligands for neurological targets. Research into analogous compounds suggests potential activity on various receptor systems in the brain, although the specific pharmacological profile and mechanism of action of this compound require further empirical investigation . This compound is provided as a chemical reference standard and building block for organic synthesis. It is intended for use in analytical method development, forensic analysis, and investigative pharmacology to determine its physicochemical properties, metabolic pathways, and receptor affinity. This product is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations and guidelines.

Properties

IUPAC Name

N-(1-pyridin-4-ylethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOSUGBBZLQCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Nucleophilic Substitution Reaction

This method involves the reaction of a pyridine derivative with a cyclohexanamine precursor. The general procedure involves:

  • Step 1: Preparation of the pyridine derivative, such as 4-vinylpyridine.
  • Step 2: Hydroamination of the vinyl group with cyclohexanamine in the presence of a catalyst.
Reagents Conditions Yield
4-Vinylpyridine Cyclohexanamine, Catalyst (e.g., Pd), Solvent (e.g., THF) Variable

Method 2: Reductive Amination

This method involves the reduction of an imine formed from a pyridine aldehyde and cyclohexanamine.

  • Step 1: Formation of the imine by reacting pyridine-4-carbaldehyde with cyclohexanamine.
  • Step 2: Reduction of the imine using a reducing agent like sodium borohydride or a metal catalyst under hydrogen pressure.
Reagents Conditions Yield
Pyridine-4-carbaldehyde, Cyclohexanamine Reducing Agent (e.g., NaBH4), Solvent (e.g., MeOH) High

Detailed Synthesis Protocol

Protocol for N-(1-Pyridin-4-ylethyl)cyclohexanamine via Reductive Amination

  • Imine Formation:

    • Mix pyridine-4-carbaldehyde (1.0 eq) with cyclohexanamine (1.0 eq) in methanol.
    • Stir at room temperature for several hours to form the imine.
  • Reduction:

    • Add sodium borohydride (1.5 eq) to the imine solution.
    • Stir for 2 hours at room temperature.
    • Quench the reaction with water and extract with ethyl acetate.
    • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
  • Purification:

    • Purify the crude product by column chromatography using silica gel with a suitable solvent system (e.g., hexane/ethyl acetate).

Research Findings and Challenges

  • Yield and Purity: The yield and purity of This compound can vary significantly depending on the reaction conditions and the choice of catalyst or reducing agent.
  • Scalability: Scaling up the synthesis while maintaining yield and purity is a challenge that requires optimization of reaction conditions and possibly the use of different catalysts or solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyridin-4-ylethyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: The major products are often ketones or carboxylic acids.

    Reduction: The primary product is the fully reduced amine.

    Substitution: The products depend on the substituent introduced, such as alkylated or sulfonated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: N-(1-Pyridin-4-ylethyl)cyclohexanamine is employed as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
  • Reactions: The compound can undergo oxidation to form N-(pyridin-4-ylmethyl)cyclohexanone and reduction to yield N-(pyridin-4-ylmethyl)cyclohexylamine. It can also participate in nucleophilic substitution reactions, which are crucial for introducing different substituents into the pyridine ring.

2. Biological Applications:

  • Ligand Studies: In biological research, this compound serves as a ligand for studying receptor-ligand interactions. Its ability to engage in π-π interactions due to the pyridine ring enhances its binding affinity to various biological targets.
  • Cannabinoid Receptor Modulation: Recent studies suggest that pyridine derivatives can act as modulators of cannabinoid receptors (CB1 and CB2). This property positions this compound as a candidate for therapeutic applications related to pain management and appetite stimulation .

Case Studies

Case Study 1: Cannabinoid Receptor Activity
A study investigated the effects of various pyridine compounds on cannabinoid receptors, revealing that this compound exhibited selective agonist activity at CB1 receptors, which could lead to potential therapeutic applications in managing chronic pain and appetite disorders .

Case Study 2: Synthetic Applications
Research demonstrated that this compound could be effectively utilized in multi-step synthesis protocols for creating complex organic frameworks, showcasing its versatility as a synthetic intermediate in pharmaceutical chemistry.

Mechanism of Action

The mechanism by which N-(1-pyridin-4-ylethyl)cyclohexanamine exerts its effects involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may modulate the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural features of N-(1-pyridin-4-ylethyl)cyclohexanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Source
This compound C₁₃H₁₉N₃ 217.31 Amine, pyridine Pyridinyl-ethyl substituent N/A
N-(1-Phenylethyl)-1-(phenylethynyl)cyclohexanamine (4y) C₂₂H₂₃N 293.43 Amine, phenyl, alkyne Phenyl and alkyne substituents
Cyclohexanamine C₆H₁₃N 99.18 Amine Parent compound; no substituents
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 Amine (dimeric) Bridged dimer; cis/trans isomers
N-(1-Pyridin-4-ylethyl)cyclohexanecarboxamide C₁₄H₂₀N₂O 232.32 Amide, pyridine Carboxamide instead of amine

Key Observations :

  • Pyridine vs. Phenyl Groups : The pyridinyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to phenyl groups in compound 4y . This may influence solubility and biological interactions.
  • Amine vs. Amide : The carboxamide analog () replaces the amine with an amide, reducing basicity but increasing hydrolytic stability .
Nematicidal Activity

Cyclohexanamine (parent compound) exhibits potent nematicidal activity, causing 97.93% mortality in Meloidogyne incognita at 8.71 µM within 12 hours . Substitutions on the amine group, such as the pyridinyl-ethyl moiety in the target compound, could modulate this activity. For example:

  • Comparison with Carboxamide : The carboxamide analog () lacks the free amine, likely diminishing nematicidal activity but possibly enhancing stability in environmental applications.

Physicochemical Properties

  • Solubility : The pyridinyl group increases hydrophilicity compared to phenyl-substituted analogs (e.g., compound 4y) .
  • Stability : Amines are prone to oxidation, whereas carboxamides () are more stable under physiological conditions .

Biological Activity

N-(1-pyridin-4-ylethyl)cyclohexanamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyclohexanamine backbone with a pyridine ring substituted at the 1-position. The molecular formula is C_{13}H_{18}N_2, which suggests potential interactions with various biological targets due to its structural characteristics.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Similar compounds have shown activity as inhibitors of specific enzymes involved in disease processes, such as sterol biosynthesis in Leishmania parasites, indicating that this compound may exhibit similar inhibitory effects.

Biological Activities

  • Antimicrobial Activity :
    • Compounds structurally related to this compound have demonstrated significant antimicrobial properties against various pathogens, including Leishmania species. For instance, analogs showed effective inhibition of L. donovani promastigote growth with EC50 values in the low micromolar range .
  • Anti-inflammatory Effects :
    • In studies evaluating anti-inflammatory activity, related compounds inhibited LPS-induced nitric oxide (NO) secretion in RAW264.7 macrophages. The compound exhibited a notable reduction in NO production compared to controls, suggesting potential use in treating inflammatory conditions .
  • Cytotoxicity :
    • The cytotoxic effects of this compound have been assessed in various cancer cell lines. Compounds with similar structures have shown selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines, indicating the potential for further exploration in cancer therapeutics .

Data Table: Summary of Biological Activities

Biological ActivityTest SystemResultReference
AntimicrobialL. donovani promastigotesEC50 values in low micromolar range
Anti-inflammatoryRAW264.7 macrophagesInhibition of NO production
CytotoxicityTNBC cell linesSelective cytotoxicity observed

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Case Study 1 : A study investigated the efficacy of a related compound in treating Leishmaniasis. The results indicated that the compound significantly reduced parasite load in infected mice models, providing insights into its potential as an antileishmanial agent.
  • Case Study 2 : Research on anti-inflammatory properties demonstrated that treatment with this compound analogs resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting a mechanism for managing inflammatory diseases.

Q & A

Q. What are best practices for handling crystallographic data inconsistencies (e.g., twinning or disorder) in cyclohexanamine structures?

  • Methodological Answer :
  • Twinning Analysis : Use PLATON’s TWIN law detector. Refine twinned data with SHELXL’s TWIN/BASF commands .
  • Disorder Modeling : Split occupancy of disordered atoms (e.g., solvent molecules) and apply restraints (SIMU/DELU) during refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-pyridin-4-ylethyl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-(1-pyridin-4-ylethyl)cyclohexanamine

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